2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid

Lipophilicity Drug-likeness ADME prediction

2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 1219542-36-5, PubChem CID is a synthetic 1,3-thiazole-5-carboxylic acid derivative bearing a 4-(2-cyanoethyl)phenoxy substituent at the 2-position of the thiazole ring. With a molecular formula of C14H12N2O3S and a molecular weight of 288.32 g/mol, this compound belongs to the broader class of thiazolecarboxylic acids—a scaffold with established precedent in medicinal chemistry as exemplified by the FDA-approved xanthine oxidase inhibitor febuxostat.

Molecular Formula C14H12N2O3S
Molecular Weight 288.32
CAS No. 1219542-36-5
Cat. No. B2525948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid
CAS1219542-36-5
Molecular FormulaC14H12N2O3S
Molecular Weight288.32
Structural Identifiers
SMILESCC1=C(SC(=N1)OC2=CC=C(C=C2)CCC#N)C(=O)O
InChIInChI=1S/C14H12N2O3S/c1-9-12(13(17)18)20-14(16-9)19-11-6-4-10(5-7-11)3-2-8-15/h4-7H,2-3H2,1H3,(H,17,18)
InChIKeyZLYRPIBMSJVHFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 1219542-36-5): Structural Identity and Physicochemical Baseline for Procurement Decisions


2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 1219542-36-5, PubChem CID 49651909) is a synthetic 1,3-thiazole-5-carboxylic acid derivative bearing a 4-(2-cyanoethyl)phenoxy substituent at the 2-position of the thiazole ring [1]. With a molecular formula of C14H12N2O3S and a molecular weight of 288.32 g/mol, this compound belongs to the broader class of thiazolecarboxylic acids—a scaffold with established precedent in medicinal chemistry as exemplified by the FDA-approved xanthine oxidase inhibitor febuxostat [2]. The compound is catalogued as a screening compound by InterBioScreen (ID: BB_SC-8098) and is commercially available from multiple vendors at ≥95% purity for research use [3]. IMPORTANT DISCLAIMER: As of the evidence cut-off date, no peer-reviewed publications, patent claims, or publicly available bioactivity data (including IC50, Ki, or cell-based assay results) have been identified for this specific compound in PubMed, ChEMBL, BindingDB, or PubChem BioAssay. All differentiation claims below rely on computed physicochemical properties, structural comparison with related analogs, and class-level inference from the thiazolecarboxylic acid literature.

Why Generic Substitution Fails for 2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid: The Phenoxy Linker and Cyanoethyl Side Chain Create a Non-Interchangeable Chemotype


This compound cannot be substituted with febuxostat (CAS 144060-53-7) or simpler 2-phenoxy-thiazole-5-carboxylic acid analogs (e.g., CAS 56355-63-6) without fundamentally altering its pharmacological and physicochemical profile. Three structural features distinguish it from its closest comparators: (1) the phenoxy ether linker at the thiazole 2-position introduces an oxygen atom between the heterocycle and the aromatic ring—a connectivity absent in febuxostat which uses a direct C–C bond [1]; (2) the cyanoethyl substituent (–CH2CH2CN) at the para position of the phenoxy ring provides a flexible, two-carbon spacer between the aromatic system and the nitrile, creating a distinctly different spatial and electronic arrangement compared to febuxostat's directly attached cyano group plus isobutoxy side chain [2]; and (3) the free carboxylic acid at the thiazole 5-position is retained (unlike ethyl ester prodrug forms such as CAS 161798-02-3), ensuring immediate hydrogen-bonding capability without enzymatic hydrolysis prerequisite [3]. These differences manifest in quantifiable physicochemical divergence: the target compound has a lower XLogP3 of 3.0 versus approximately 3.9 for febuxostat, lower molecular weight (288.32 vs 316.4 g/mol), and an identical topological polar surface area of 111 Ų [1][4]. Such property shifts can materially impact solubility, permeability, and protein binding—parameters that directly govern screening hit progression and SAR interpretation. Even within the 2-phenoxy-thiazole-5-carboxylic acid sub-series, the para-cyanoethyl substituent distinguishes this compound from the unsubstituted analog (CAS 56355-63-6, MW 235.26, lacking the nitrile functionality entirely) and the carbamoyl analog (CAS 1228551-79-8, bearing a primary amide instead of a nitrile), each of which would exhibit different hydrogen-bonding capacity, metabolic stability, and target engagement profiles .

Product-Specific Quantitative Evidence Guide: Differentiating 2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 1219542-36-5) from Closest Analogs


Physicochemical Differentiation from Febuxostat: Lower Lipophilicity (ΔXLogP3 ≈ –0.9) at Comparable Polar Surface Area

The target compound (XLogP3 = 3.0) exhibits approximately 0.9 log units lower computed lipophilicity than febuxostat (XLogP3 ≈ 3.9), while maintaining an essentially identical topological polar surface area (111 Ų vs. 111.45 Ų) [1]. This divergence arises from the phenoxy ether linker replacing febuxostat's direct aryl–thiazole C–C bond, which alters the electronic distribution and solvation properties of the molecule. The lower lipophilicity is accompanied by a 28 Da reduction in molecular weight (288.32 vs. 316.4 g/mol), primarily due to the absence of the isobutoxy group [2]. These computed differences suggest potentially improved aqueous solubility and altered membrane permeability for the target compound relative to febuxostat, although no experimental logP or solubility data are publicly available for this specific compound to confirm these predictions.

Lipophilicity Drug-likeness ADME prediction Lead optimization

Phenoxy Ether Linker vs. Febuxostat's C–C Aryl Bond: Divergent Metabolic Vulnerability and Hydrogen-Bonding Capacity

The target compound incorporates a phenoxy ether linkage (thiazole–O–phenyl) at the 2-position, while febuxostat employs a direct carbon–carbon bond between the thiazole and the phenyl ring [1]. This single-atom substitution (O vs. CH) introduces an additional hydrogen-bond acceptor (the ether oxygen, contributing to the total HBA count of 6 for the target vs. 6 for febuxostat when considering all acceptors) but more critically, it creates a metabolic soft spot susceptible to oxidative O-dealkylation by cytochrome P450 enzymes—a clearance pathway distinct from febuxostat's predominant metabolic routes (which include oxidation of the isobutyl side chain and glucuronidation of the carboxylic acid) [2]. While febuxostat's metabolic profile is extensively characterized in human studies (t1/2 ~5–8 hours, primarily hepatic metabolism), no metabolic stability data exist for the target compound. However, the ether oxygen adjacent to the thiazole ring may also engage in intramolecular or intermolecular hydrogen-bonding interactions that the C–C linked febuxostat cannot, potentially influencing target binding geometry or crystal packing [3]. The cyanoethyl side chain additionally provides a terminal nitrile that can act as a weak hydrogen-bond acceptor (contributing to the TPSA of 111 Ų), unlike febuxostat where the nitrile is directly attached to the aromatic ring with altered electronic conjugation.

Metabolic stability Structure-activity relationship Cytochrome P450 Ether cleavage

Cyanoethyl Substituent as a Synthetic Diversification Handle: Differentiating from Carbamoyl and Unsubstituted Phenoxy Analogs

The para-cyanoethyl substituent (–CH2CH2CN) distinguishes the target compound from its closest commercially available phenoxy-thiazole analogs: the unsubstituted 4-methyl-2-phenoxy-1,3-thiazole-5-carboxylic acid (CAS 56355-63-6, MW 235.26, C11H9NO3S) and the 4-carbamoyl analog (CAS 1228551-79-8, MW 280.30, C12H10N2O4S) . The terminal nitrile group of the target compound serves as a versatile synthetic handle for late-stage diversification: it can be (a) reduced to a primary amine (–CH2CH2CH2NH2) for amide coupling or reductive amination library synthesis; (b) hydrolyzed to a carboxylic acid or primary amide for additional H-bonding capacity; (c) converted to a tetrazole (a carboxylic acid bioisostere) via [3+2] cycloaddition with azides; or (d) used directly in click chemistry (copper-catalyzed azide-alkyne cycloaddition, though this would require conversion to an alkyne) [1]. In contrast, the carbamoyl analog (CAS 1228551-79-8) offers only the amide as a functional handle with limited downstream reactivity, while the unsubstituted analog (CAS 56355-63-6) lacks a para-substituent entirely, offering no synthetic diversification point on the phenoxy ring. The 2-carbon ethyl spacer between the phenyl ring and the nitrile mitigates the electron-withdrawing effect of the cyano group on the aromatic system, potentially preserving distinct electronic properties compared to direct cyano-substituted phenyl analogs such as febuxostat [2].

Click chemistry Bioisostere Fragment-based drug discovery Parallel synthesis

InterBioScreen Library Provenance and Screening Readiness vs. Custom Synthesis Alternatives

The target compound is catalogued in the InterBioScreen (IBS) synthetic compound library (Product ID: BB_SC-8098), a collection of over 550,000 functionally diverse heterocyclic drug-like molecules specifically curated for high-throughput screening programs [1]. IBS compounds are designed around functionalized heterocyclic scaffolds not typically accessible through combinatorial chemistry, offering structural complexity and diversity that differentiate them from standard commercial building block collections [2]. The compound is available at ≥95% purity from multiple vendors including Chemeenu (Catalog CM817516) and Chembase, with the free carboxylic acid form ensuring immediate biological testing compatibility without deprotection steps . In contrast, custom synthesis of this compound—which features three functional components (thiazole core, phenoxy ether linker, and cyanoethyl side chain)—would require a multi-step synthetic route involving thiazole ring formation followed by sequential introduction of the phenoxy and cyanoethyl substituents, a process likely requiring 3–5 synthetic steps with an estimated overall yield of <30% based on analogous thiazole syntheses [3]. The availability from established vendors reduces procurement lead time from weeks (custom synthesis) to days (in-stock purchase), a critical factor for time-sensitive screening campaigns.

High-throughput screening Compound library Hit identification Drug discovery

Critical Evidence Gap Advisory: Absence of Experimental Bioactivity Data for this Compound

IMPORTANT: A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and Google Patents (conducted 2026-04-29) identified ZERO peer-reviewed publications, ZERO bioactivity data points (IC50, Ki, EC50, % inhibition), and ZERO patent claims for the target compound CAS 1219542-36-5 [1]. This contrasts sharply with febuxostat (CAS 144060-53-7), for which over 1,200 publications, extensive clinical data, and well-characterized in vitro potency (Xanthine Oxidase Ki < 1 nM, IC50 ≈ 18.6 nM) are publicly available [2]. Users procuring this compound should be aware that all biological activity expectations are based solely on class-level inference from the thiazolecarboxylic acid scaffold—which is known to exhibit diverse activities including xanthine oxidase inhibition, anticancer effects, antimicrobial properties, and anti-inflammatory activity depending on substitution pattern [3]. Without experimental confirmation, no target engagement, selectivity, or potency claims can be made for this specific compound. Procurement is recommended only for exploratory screening or SAR library expansion where the unique structural features (phenoxy linker + cyanoethyl side chain) justify empirical testing.

Data transparency Risk assessment Screening hit validation Procurement due diligence

Best Research and Industrial Application Scenarios for 2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 1219542-36-5)


Exploratory High-Throughput Screening for Novel Xanthine Oxidase or Thiazole-Responsive Target Inhibitors

The compound's structural divergence from febuxostat—specifically the phenoxy ether linker and the cyanoethyl side chain—makes it a valuable inclusion in diversity-oriented screening libraries targeting purine metabolism enzymes such as xanthine oxidase (XO). While febuxostat achieves XO inhibition with a Ki < 1 nM through its 3-cyano-4-isobutoxyphenyl pharmacophore, the target compound explores a distinct chemical space with its O-linked phenoxy-cyanoethyl architecture, potentially engaging different binding subsites within the XO substrate channel or identifying entirely novel target profiles [1]. Given the complete absence of experimental bioactivity data for this compound, its primary value in screening is as a structural diversity element rather than a validated probe—users should include appropriate positive controls (febuxostat, allopurinol) and be prepared for the possibility of weak or absent XO activity. The lower computed lipophilicity (XLogP3 = 3.0 vs. 3.9 for febuxostat) may reduce non-specific assay interference, a practical advantage in high-throughput screening contexts where compound aggregation and promiscuous binding are confounding factors [2].

Late-Stage Diversification Scaffold for Parallel Library Synthesis in Medicinal Chemistry

The cyanoethyl substituent at the para position of the phenoxy ring functions as a chemical 'handle' for late-stage functionalization (LSF) approaches. The terminal nitrile can be reduced to a primary amine, hydrolyzed to a carboxylic acid or amide, or converted to a tetrazole bioisostere—each transformation generating a distinct chemotype from a single procurement [1]. This contrasts with the carbamoyl analog (CAS 1228551-79-8) and the unsubstituted analog (CAS 56355-63-6), which offer no or limited diversification potential, respectively. For medicinal chemistry teams conducting SAR by catalog, procuring the cyanoethyl-bearing compound provides a branching point for generating 3–4 distinct sub-series without de novo scaffold synthesis, compressing the hit-to-lead timeline. The free carboxylic acid at the thiazole 5-position is immediately available for amide coupling or esterification without deprotection, further streamlining derivatization workflows [2].

Metabolic Stability Comparator in Cytochrome P450 Ether Cleavage Studies

The phenoxy ether linkage (thiazole–O–phenyl) in the target compound represents a distinct metabolic vulnerability compared to the carbon-linked biaryl system of febuxostat. This structural feature positions the compound as a potential tool molecule for investigating structure-metabolism relationships in aryl ether-containing drug candidates, particularly for research groups studying oxidative O-dealkylation by CYP450 isoforms (e.g., CYP2C9, CYP3A4) [1]. While febuxostat undergoes primarily side-chain oxidation and glucuronidation, the target compound's ether linkage provides a direct probe for ether cleavage kinetics in liver microsome or hepatocyte assays. However, users should note that no experimental metabolic stability data exist for this compound, and its utility as a comparator would require generating primary data in parallel with appropriate control substrates (e.g., phenacetin for CYP1A2-mediated O-deethylation) [2].

Physicochemical Property Benchmarking in Computational ADME Model Training Sets

With its XLogP3 of 3.0, TPSA of 111 Ų, molecular weight of 288.32, and 5 rotatable bonds, the target compound occupies an attractive region of drug-like chemical space (compliant with Lipinski's Rule of Five: MW < 500, XLogP3 < 5, HBD = 1 < 5, HBA = 6 < 10) [1]. This property profile—specifically the combination of moderate lipophilicity with a polar surface area above 100 Ų—is associated with favorable oral absorption potential in predictive models. The compound can serve as a structurally novel data point in computational ADME model training or validation sets, particularly for algorithms predicting logD, aqueous solubility, or Caco-2 permeability for thiazole-containing compounds. Unlike febuxostat (higher logP) or the simpler phenoxy analog CAS 56355-63-6 (lower MW, fewer H-bond acceptors), the target compound's intermediate property values fill a gap in the chemical space coverage of commercially available thiazole screening compounds [2].

Quote Request

Request a Quote for 2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.